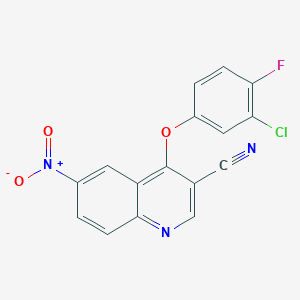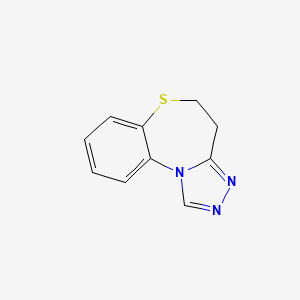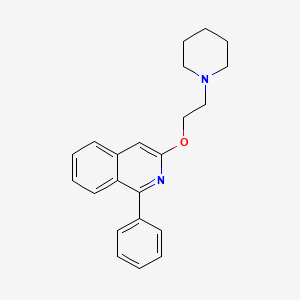
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a phenyl group, a piperidine ring, and an isoquinoline moiety, making it a complex and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the isoquinoline core.
Formation of the Ethoxy Linkage: The ethoxy linkage can be formed through an etherification reaction, where an alcohol derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and influencing neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but lacks the isoquinoline moiety.
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar structure but differs in the position of the phenyl group.
1-Phenyl-3-(2-(pyrrolidin-1-yl)ethoxy)isoquinoline: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-Phenyl-3-(2-(piperidin-1-yl)ethoxy)isoquinoline is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89707-14-2 |
|---|---|
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-piperidin-1-ylethoxy)isoquinoline |
InChI |
InChI=1S/C22H24N2O/c1-3-9-18(10-4-1)22-20-12-6-5-11-19(20)17-21(23-22)25-16-15-24-13-7-2-8-14-24/h1,3-6,9-12,17H,2,7-8,13-16H2 |
Clave InChI |
PRFQRBWCMDONSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
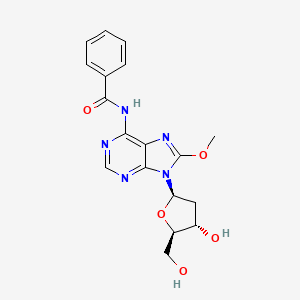

![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
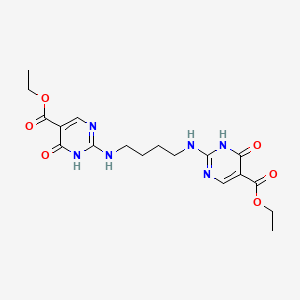
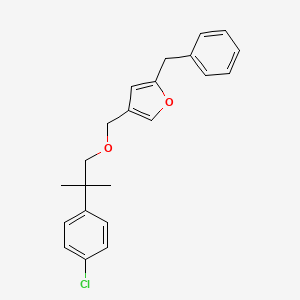
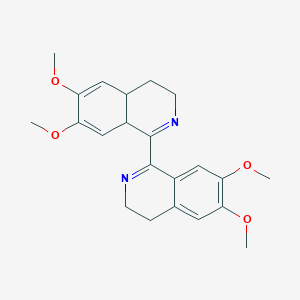
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
